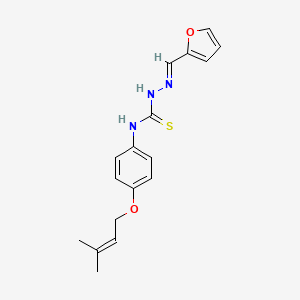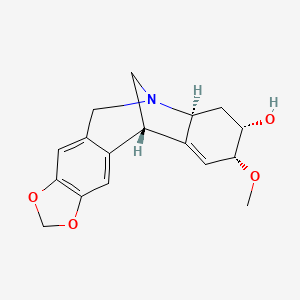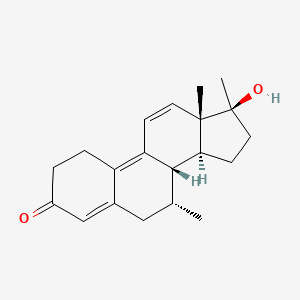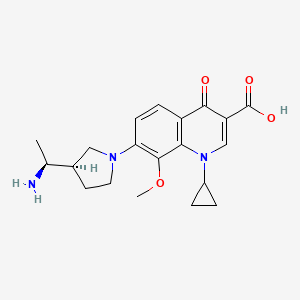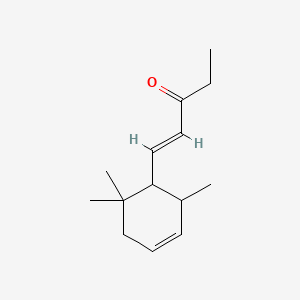
Methyl-delta-ionone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-delta-ionone, also known as methyl-δ-ionone, is a sesquiterpenoid belonging to the class of organic compounds known as terpenes. These compounds are characterized by three consecutive isoprene units. This compound is known for its floral fragrance and is commonly used in the flavor and fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions: Methyl-delta-ionone is typically synthesized through the cyclization of intermediates derived from citral and butanone. The process involves aldol condensation reactions using metal hydroxides as condensing agents, followed by cyclization under acidic conditions . The use of polyethylene glycol (PEG) as a solvent and phosphoric acid in n-hexane as a catalytic system significantly enhances the yield and efficiency of the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce waste and improve yield. The catalysts and solvents used in the reaction can be recycled multiple times, making the process more cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions: Methyl-delta-ionone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the isoprene units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, which have applications in different industries .
科学的研究の応用
Methyl-delta-ionone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Studies have explored its role in biological pathways and its potential as a bioactive compound.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant floral scent.
作用機序
The mechanism of action of methyl-delta-ionone involves its interaction with olfactory receptors, particularly OR51E2. This interaction triggers a cascade of molecular events that result in its characteristic fragrance. Additionally, its bioactive properties are mediated through the regulation of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and inflammatory mediators .
類似化合物との比較
- Alpha-ionone
- Beta-ionone
- Gamma-ionone
- Methyl-alpha-ionone
Comparison: Methyl-delta-ionone is unique due to its specific molecular structure, which imparts distinct olfactory properties. Compared to alpha-ionone and beta-ionone, it has a more pronounced floral scent. Its chemical reactivity also differs, making it suitable for specific industrial applications .
特性
CAS番号 |
7784-98-7 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h6-9,11,13H,5,10H2,1-4H3/b9-8+ |
InChIキー |
ZQJCPDKTEXSWTH-CMDGGOBGSA-N |
異性体SMILES |
CCC(=O)/C=C/C1C(C=CCC1(C)C)C |
正規SMILES |
CCC(=O)C=CC1C(C=CCC1(C)C)C |
密度 |
0.931-0.938 |
物理的記述 |
colourless to yellow liquid |
溶解性 |
insoluble in water; soluble in alcohol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


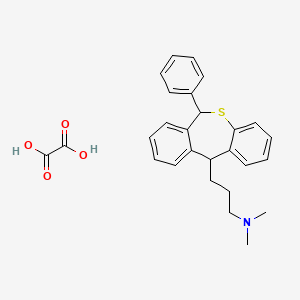
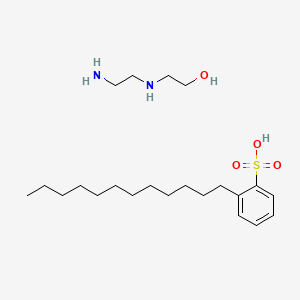
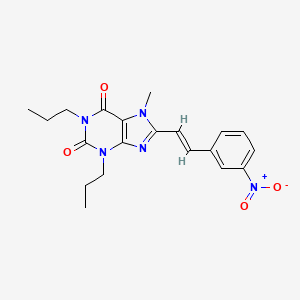
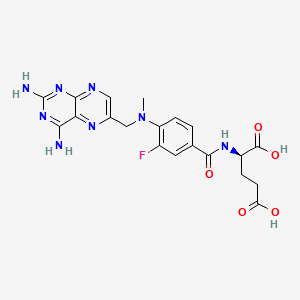
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
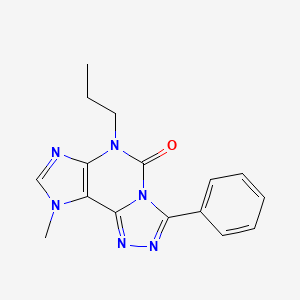
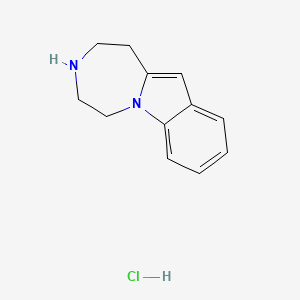
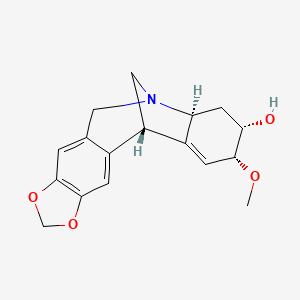
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
